4-Azadispiro[2.1.2.2]nonane
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Overview
Description
4-Azadispiro[2.1.2.2]nonane is a unique chemical compound characterized by its distinctive spirocyclic structure. The compound consists of a nitrogen atom integrated into a bicyclic framework, forming a spiro linkage between two cyclopropane rings and a pyrrolidine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azadispiro[2.1.2.2]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihaloalkane, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for 4-Azadispiro[212This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Azadispiro[2.1.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
4-Azadispiro[2.1.2.2]nonane has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Azadispiro[2.1.2.2]nonane is largely dependent on its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar structural motif but different functional groups.
Spiro[2.2]pentane: A simpler spirocyclic compound with only carbon atoms in the rings.
Uniqueness: 4-Azadispiro[2.1.2.2]nonane is unique due to the presence of a nitrogen atom in its spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to purely carbon-based spirocyclic compounds .
Properties
CAS No. |
288102-17-0 |
---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
4-azadispiro[2.1.25.23]nonane |
InChI |
InChI=1S/C8H13N/c1-2-7(1)5-6-8(9-7)3-4-8/h9H,1-6H2 |
InChI Key |
XFAOMSPSJSYPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)NC13CC3 |
Origin of Product |
United States |
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